1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone
Description
Properties
Molecular Formula |
C13H10FNO |
|---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
1-[5-(3-fluorophenyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C13H10FNO/c1-9(16)13-6-5-11(8-15-13)10-3-2-4-12(14)7-10/h2-8H,1H3 |
InChI Key |
PZLJWDQSBWWEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone typically involves the reaction of 3-fluorobenzaldehyde with 2-acetylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone with structurally related compounds, emphasizing substituent effects and functional groups:
Key Differences and Implications
Fluorine on pyridine (e.g., ) simplifies the structure but reduces aromatic π-stacking capacity compared to fluorophenyl-substituted derivatives.
Thioxo-morpholino derivatives (e.g., ) introduce sulfur, enabling disulfide bond formation or interactions with metal ions in biological systems.
Biological Activity: Kinase/Enzyme Inhibition: Fluorophenyl-pyridine derivatives are hypothesized to target ATP-binding sites in kinases due to their planar aromatic systems . Receptor Modulation: Compounds like DPFE () show biased agonism at metabotropic glutamate receptors, suggesting fluorinated ethanones may modulate neurotransmitter pathways .
Physicochemical Properties
- Lipophilicity: The 3-fluorophenyl group increases logP compared to non-fluorinated analogs (e.g., ), balancing solubility and bioavailability.
- Thermal Stability : Fluorine substitution generally enhances thermal stability, critical for high-temperature reactions .
Biological Activity
1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antithrombotic therapies. This article reviews the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a fluorophenyl group attached to a pyridine ring, which is linked to an ethanone moiety. This structural arrangement is significant for its biological interactions and activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridine, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown selective cytotoxicity towards acute promyelocytic leukemia (HL-60) cells with an IC50 value of 0.57 µM, while showing minimal toxicity against normal human cell lines (IC50 > 50 µM) .
- Mechanism of Action : The cytotoxicity appears to be mediated through the inhibition of PARP1 activity, which is crucial for DNA repair in cancer cells .
Antithrombotic Activity
The compound has also been evaluated for its antithrombotic properties:
- PAR1 Antagonism : It has been identified as a potent antagonist of the protease-activated receptor 1 (PAR1), with an IC50 of 21 nM, indicating strong binding affinity . This antagonism leads to significant inhibition of platelet aggregation in vitro and in vivo, showcasing its potential as an antithrombotic agent.
Case Studies
- Study on Platelet Aggregation : In a study involving cynomolgus monkeys, oral administration of the compound maintained plasma concentrations above 200 ng/mL, resulting in complete inhibition of platelet aggregation induced by thrombin receptor agonists .
- Cytotoxic Selectivity : The selectivity for cancer cell lines over normal cells suggests that modifications in the chemical structure can enhance therapeutic indices while minimizing side effects .
Data Tables
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used for 1-(5-(3-fluorophenyl)pyridin-2-yl)ethanone, and how is reaction efficiency optimized?
- Methodology : The synthesis typically employs cross-coupling reactions like Suzuki-Miyaura to attach the 3-fluorophenyl group to the pyridine ring. Key optimization parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as BINAP to enhance regioselectivity .
- Solvent systems : Use of toluene or diglyme under microwave irradiation to accelerate reaction rates and improve yields .
- Temperature control : Gradual heating (60–100°C) to minimize side reactions.
- Validation : Monitor progress via TLC or HPLC, with final purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?
- Techniques :
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Engineering controls : Conduct reactions in fume hoods to avoid inhalation .
- Storage : Store in airtight, light-resistant containers at 2–8°C.
- Spill management : Absorb with inert materials (e.g., sand) and dispose as halogenated waste .
Advanced Research Questions
Q. How can contradictions between computational models and experimental data on electronic properties be resolved?
- Approach :
- Compare DFT-calculated HOMO-LUMO gaps and absolute hardness (η) with experimental UV-Vis spectra and cyclic voltammetry. Calibrate models using reference compounds with known electronic profiles .
- Analyze discrepancies via Mulliken population analysis to assess charge distribution differences.
Q. What strategies are effective in designing coordination complexes using this compound as a ligand?
- Design considerations :
- Coordination sites : The pyridine nitrogen and ketone oxygen may act as donor atoms. Explore bidentate binding with transition metals (e.g., Cu²⁺, Fe³⁺) under inert conditions.
- Structural confirmation : Use single-crystal XRD (refined via SHELXL) and ESI-MS to confirm complex stoichiometry. Precedents from oxime-pyridine ligands suggest chelation potential .
Q. How can solubility challenges for this compound in biological assays be addressed?
- Solutions :
- Co-solvents : Test DMSO or PEG-400 at concentrations ≤5% (v/v) to enhance solubility without denaturing proteins .
- Derivatization : Synthesize prodrugs (e.g., oxime or hydrazone derivatives) to improve hydrophilicity .
Q. What experimental designs are critical for studying catalytic reactivity of this compound?
- Design framework :
- Catalyst screening : Test Pd-, Ni-, or Cu-based systems for cross-coupling efficiency.
- Kinetic studies : Monitor reaction progress under varying temperatures and pressures to establish rate laws.
- Mechanistic probes : Use isotopic labeling (e.g., deuterated solvents) or trapping experiments to identify intermediates .
Data Analysis and Validation
Q. How should researchers handle crystallographic data with twinning or disorder for this compound?
- Refinement strategy :
- Use SHELXL’s TWIN and BASF commands to model twinning ratios.
- Apply restraints to disordered fluorophenyl or pyridyl moieties to reduce overparameterization .
Q. What methodologies reconcile conflicting spectroscopic data across studies?
- Resolution steps :
- Cross-validate NMR assignments using 2D techniques (COSY, HSQC).
- Compare experimental IR/Raman spectra with computational simulations (e.g., Gaussian) to resolve peak misassignments .
Methodological Best Practices
- Always cross-reference synthetic routes with analogous fluorinated pyridine derivatives to anticipate reactivity patterns .
- Prioritize crystallographic data over spectroscopic data for absolute structural confirmation, especially when electronic effects induce ambiguous NMR shifts .
- For computational studies, validate force fields using high-resolution XRD bond lengths and angles to ensure model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
